The synthesis of 2-Chloro-4-nitropyridine-N-oxide can be achieved through various methods. One common approach involves the nitration of 2-chloro-4-pyridine, followed by oxidation to form the N-oxide.
Specific parameters such as temperature, reaction time, and concentration of reactants can significantly affect yield and purity. For example, maintaining a controlled temperature during nitration is crucial to prevent side reactions .
The molecular structure of 2-Chloro-4-nitropyridine-N-oxide features a pyridine ring substituted with both chlorine and nitro groups, as well as an N-oxide functional group.
The presence of these functional groups contributes to the compound's reactivity and solubility properties .
2-Chloro-4-nitropyridine-N-oxide participates in various chemical reactions, primarily due to its electrophilic nature.
These reactions allow for the synthesis of diverse compounds that may have different biological activities or industrial applications .
The mechanism of action for 2-Chloro-4-nitropyridine-N-oxide largely depends on its interactions with biological molecules or other chemical species.
Research into its specific biological mechanisms is ongoing, particularly in relation to its potential therapeutic effects .
The physical and chemical properties of 2-Chloro-4-nitropyridine-N-oxide are essential for understanding its behavior in various applications.
2-Chloro-4-nitropyridine-N-oxide has several important applications across different fields:
The versatility of this compound makes it significant in both academic research and industrial applications .
2-Chloro-4-nitropyridine-N-oxide (CAS Registry Number 14432-16-7) is a heteroaromatic compound with the molecular formula C₅H₃ClN₂O₃ and a molecular weight of 174.54 g/mol [3] [4]. Its systematic IUPAC name is 2-chloro-4-nitropyridin-1-ium-1-olate, reflecting the presence of an N-oxide moiety (pyridinium-olate) and substituents at the 2- (chloro) and 4- (nitro) positions [4] [8]. Common synonyms include 2-chloro-4-nitropyridine 1-oxide and 2-chloro-4-nitro-1-oxidopyridin-1-ium, with "N-oxide" often used interchangeably with "1-oxide" in industrial contexts [3] [8].
The compound crystallizes in an orthorhombic system (space group Pbca) and displays near-coplanarity between the nitro group and the pyridine ring, with a minimal twist angle of 6.48(8)° [6] [9]. This planarity facilitates electronic delocalization, enhancing electrophilicity at C-2 and C-6. Its solid-state packing adopts a herringbone motif along the b-axis, characterized by Cl···Cl (3.708 Å) and O···O (2.922 Å) intermolecular contacts but an absence of classical hydrogen bonds or π-stacking [6] [9]. Spectroscopic identifiers include the SMILES notation C1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] and InChIKey YSTCMHHKDOVZDA-UHFFFAOYSA-N [3] [8].
Table 1: Fundamental Chemical Identifiers
| Property | Value/Descriptor | |
|---|---|---|
| CAS Registry Number | 14432-16-7 | |
| Molecular Formula | C₅H₃ClN₂O₃ | |
| Molecular Weight | 174.54 g/mol | |
| IUPAC Name | 2-Chloro-4-nitropyridin-1-ium-1-olate | |
| SMILES | C1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] | |
| InChIKey | YSTCMHHKDOVZDA-UHFFFAOYSA-N | |
| Melting Point | 145–155°C (lit.) | |
| Appearance | Yellow to brown crystalline powder | [2] [3] [4] |
The chemistry of pyridine N-oxides originated with Jacob Meisenheimer’s seminal 1926 report on N-oxide synthesis, which unveiled unique electronic properties enabling electrophilic substitutions at electron-deficient positions [6]. 2-Chloro-4-nitropyridine-N-oxide emerged as a specialized derivative in the mid-20th century, coinciding with expanded investigations into nitropyridines as bioactive intermediates. Early studies focused on its anomalous reactivity: the N-oxide moiety amplifies ring electrophilicity, while the chlorine and nitro groups serve as orthogonal leaving groups or directing functionalities [6]. This trifunctional design (chloro, nitro, N-oxide) established it as a linchpin for synthesizing polysubstituted pyridines inaccessible via conventional routes.
Key milestones include its application in regioselective nucleophilic substitutions, where the C-2 chlorine is activated toward displacement by amines, alkoxides, or thiols, and in metal-coupling reactions exploiting the halogen’s oxidative addition potential [6] [9]. The compound’s crystallographic characterization in the 2010s revealed its herringbone packing, providing a structural basis for understanding its solid-state stability and solubility limitations [6].
As a trifunctional building block, 2-chloro-4-nitropyridine-N-oxide enables precise regiocontrol in nucleophilic aromatic substitutions (SNAr), metal-catalyzed cross-couplings, and cyclization reactions. The chlorine at C-2 is highly electrophilic due to adjacent N-oxide and para-nitro group inductive effects, facilitating displacement under mild conditions without affecting the nitro group [3] [6]. This reactivity underpins its industrial utility:
Pharmaceutical Synthesis
Agrochemical Development
Material Science
Environmental Chemistry
Table 2: Industrial Applications and Key Reactions
| Sector | Application | Reaction/Mechanism | Example | |
|---|---|---|---|---|
| Pharmaceuticals | JAK2 kinase inhibitors | SNAr at C-2 with amines | Carboxamide derivatives for cancer therapy | |
| Agrochemicals | Herbicide intermediates | Copper-catalyzed arylation | Aryloxypyridine herbicides | |
| Environmental | Biofilm inhibitors in water treatment | Quorum-sensing interference | Reduction of membrane biofouling | |
| Materials | Monomers for conductive polymers | Nitro reduction followed by polycondensation | Polyaminopyridine coatings | [3] [5] |
N-oxide-directed functionalization remains indispensable for constructing complex nitrogen heterocycles, cementing this compound’s role in synthetic and industrial chemistry [3] [5] [6].
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5